
Titanium, bis(isooctadecanoato-kappaO)(2-methyl-2-propenoato-kappaO)(2-propanolato)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Titanium, bis(isooctadecanoato-kappaO)(2-methyl-2-propenoato-kappaO)(2-propanolato)- is a titanium-based compound that is used as a coupling agent in various industrial applications. This compound is known for its ability to enhance the adhesion between inorganic materials and organic polymers, making it valuable in the production of composites and coatings .
Vorbereitungsmethoden
The synthesis of Titanium, bis(isooctadecanoato-kappaO)(2-methyl-2-propenoato-kappaO)(2-propanolato)- involves the reaction of titanium tetrachloride with isooctadecanoic acid, 2-methyl-2-propenoic acid, and 2-propanol. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of high-purity reagents and precise temperature control to achieve consistent quality .
Analyse Chemischer Reaktionen
Titanium, bis(isooctadecanoato-kappaO)(2-methyl-2-propenoato-kappaO)(2-propanolato)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide, which is a common product in many industrial processes.
Substitution: It can undergo substitution reactions with other organic acids or alcohols, leading to the formation of different titanium esters.
Hydrolysis: In the presence of water, the compound can hydrolyze to form titanium hydroxide and the corresponding organic acids.
Common reagents used in these reactions include oxidizing agents, organic acids, and alcohols. The major products formed from these reactions are titanium dioxide, titanium esters, and titanium hydroxide .
Wissenschaftliche Forschungsanwendungen
Titanium, bis(isooctadecanoato-kappaO)(2-methyl-2-propenoato-kappaO)(2-propanolato)- has a wide range of scientific research applications, including:
Chemistry: It is used as a coupling agent to improve the adhesion between inorganic fillers and organic polymers in composite materials.
Biology: The compound is studied for its potential use in biomedical applications, such as drug delivery systems and tissue engineering.
Medicine: Research is being conducted on its use in medical implants and prosthetics due to its biocompatibility and ability to enhance the adhesion of coatings to metal surfaces.
Wirkmechanismus
The mechanism of action of Titanium, bis(isooctadecanoato-kappaO)(2-methyl-2-propenoato-kappaO)(2-propanolato)- involves its ability to form strong chemical bonds with both inorganic and organic materials. This is achieved through the coordination of the titanium center with oxygen atoms from the organic acids and alcohols. The resulting complex enhances the adhesion between different materials, making it useful in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to Titanium, bis(isooctadecanoato-kappaO)(2-methyl-2-propenoato-kappaO)(2-propanolato)- include:
Titanium, tris(isooctadecanoato-kappaO)(2-propanolato)-: This compound has similar properties but differs in the number of isooctadecanoato groups attached to the titanium center.
Titanium, bis(dodecylbenzenesulfonato-kappaO)(2-propanolato)-: This compound uses dodecylbenzenesulfonato groups instead of isooctadecanoato groups, resulting in different surface properties and applications.
The uniqueness of Titanium, bis(isooctadecanoato-kappaO)(2-methyl-2-propenoato-kappaO)(2-propanolato)- lies in its specific combination of organic groups, which provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications .
Eigenschaften
CAS-Nummer |
68443-75-4 |
|---|---|
Molekularformel |
C43H82O7Ti |
Molekulargewicht |
759.0 g/mol |
IUPAC-Name |
16-methylheptadecanoate;2-methylprop-2-enoate;propan-2-olate;titanium(4+) |
InChI |
InChI=1S/2C18H36O2.C4H6O2.C3H7O.Ti/c2*1-17(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(19)20;1-3(2)4(5)6;1-3(2)4;/h2*17H,3-16H2,1-2H3,(H,19,20);1H2,2H3,(H,5,6);3H,1-2H3;/q;;;-1;+4/p-3 |
InChI-Schlüssel |
IFGPFRMOMCRJOO-UHFFFAOYSA-K |
Kanonische SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)[O-].CC(C)CCCCCCCCCCCCCCC(=O)[O-].CC(C)[O-].CC(=C)C(=O)[O-].[Ti+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Bromo-1-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B14470833.png)
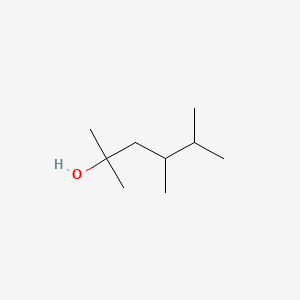
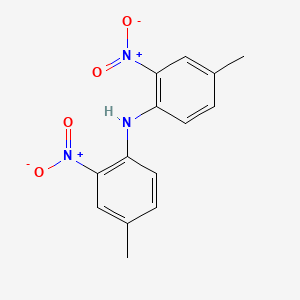

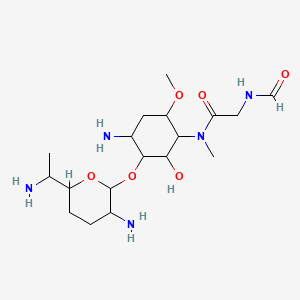
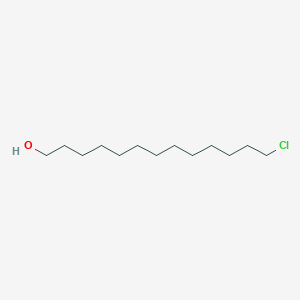
![4-Cyanophenyl 4-[(4-decylbenzoyl)oxy]-3-methylbenzoate](/img/structure/B14470858.png)
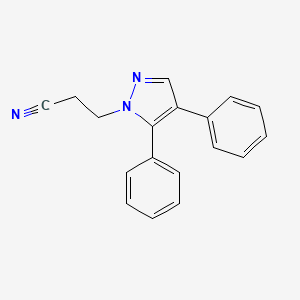
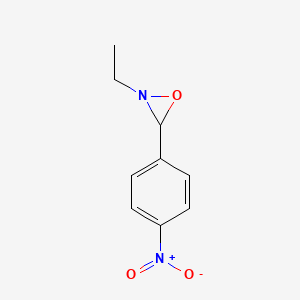
![1-Methyl-4-[(triethoxysilyl)methyl]piperazine](/img/structure/B14470878.png)
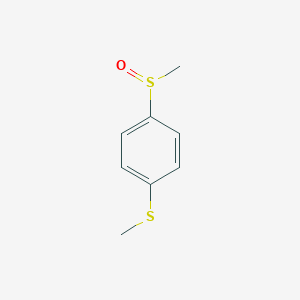
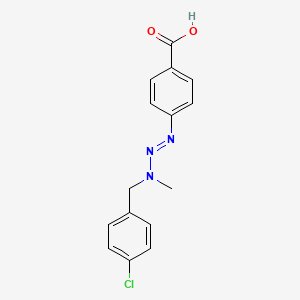
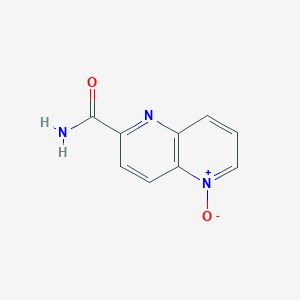
![6-Amino-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium chloride](/img/structure/B14470931.png)
